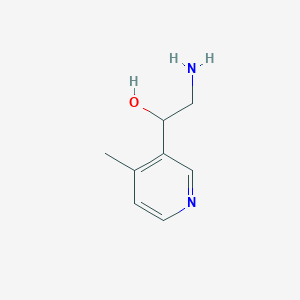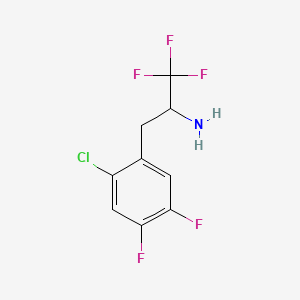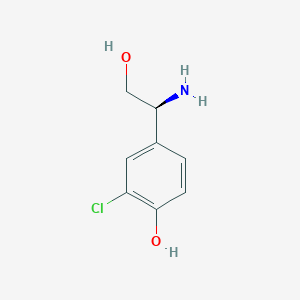
(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol is a chemical compound known for its unique structure and properties. This compound features a phenol group substituted with an amino and hydroxyethyl group, as well as a chlorine atom. Its stereochemistry is denoted by the (s)-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-chlorophenol as the starting material.
Nitration: The 2-chlorophenol undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: The amino group is hydroxylated to form the hydroxyethyl group using an appropriate hydroxylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom, forming a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-(1-Amino-2-oxoethyl)-2-chlorophenol.
Reduction: Formation of 4-(1-Amino-2-hydroxyethyl)phenol.
Substitution: Formation of 4-(1-Amino-2-hydroxyethyl)-2-methoxyphenol or 4-(1-Amino-2-hydroxyethyl)-2-cyanophenol.
Wissenschaftliche Forschungsanwendungen
(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl and amino groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Amino-2-hydroxyethyl)phenol: Lacks the chlorine atom, resulting in different reactivity and biological activity.
4-(1-Amino-2-hydroxyethyl)-2-methoxyphenol: Contains a methoxy group instead of a chlorine atom, affecting its chemical properties.
4-(1-Amino-2-hydroxyethyl)-2-cyanophenol:
Uniqueness
(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol is unique due to the presence of the chlorine atom, which influences its reactivity and interactions with other molecules
Eigenschaften
Molekularformel |
C8H10ClNO2 |
|---|---|
Molekulargewicht |
187.62 g/mol |
IUPAC-Name |
4-[(1S)-1-amino-2-hydroxyethyl]-2-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-6-3-5(7(10)4-11)1-2-8(6)12/h1-3,7,11-12H,4,10H2/t7-/m1/s1 |
InChI-Schlüssel |
BXFJZKMWVRALEU-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)Cl)O |
Kanonische SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



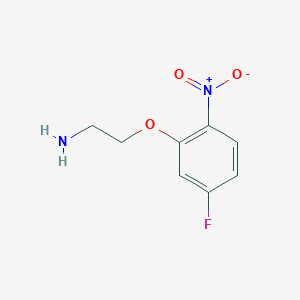



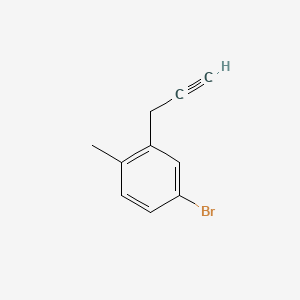
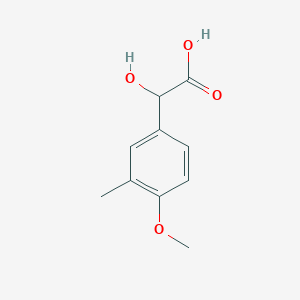
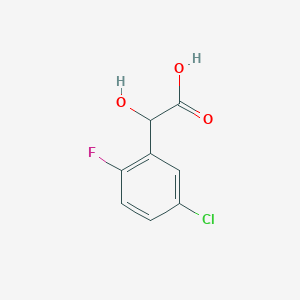
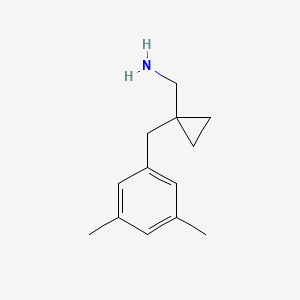
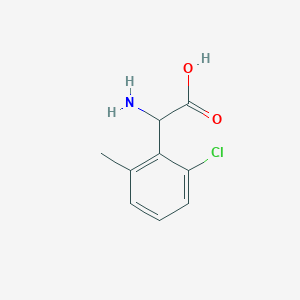
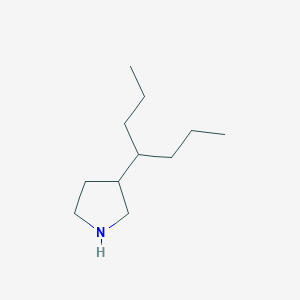
![2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide](/img/structure/B13608547.png)
